molecular formula C21H24FN3O3 B2677088 N1-(3-fluoro-4-methylphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide CAS No. 954003-93-1

N1-(3-fluoro-4-methylphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide

Cat. No. B2677088
CAS RN: 954003-93-1
M. Wt: 385.439
InChI Key: BBKGRSWSVJCDEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-fluoro-4-methylphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide, also known as FMe-PEOXA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. FMe-PEOXA is a small molecule that can be synthesized using various methods, and its mechanism of action is still being studied.

Scientific Research Applications

Orexin Receptor Mechanisms in Compulsive Food Consumption

Research on selective orexin receptor antagonists, including compounds structurally related to the query, has revealed their potential in modulating feeding, arousal, stress, and drug abuse mechanisms. For instance, compounds targeting orexin-1 (OX1R) mechanisms have shown promise in reducing binge eating in animal models without affecting standard food intake, indicating a role for OX1R in compulsive eating behaviors (Piccoli et al., 2012).

Novel Insecticides for Pest Management

The study of novel insecticides, such as flubendiamide, highlights the application of unique chemical structures in developing highly effective pest control agents. These compounds, characterized by their novel substituents and strong insecticidal activity, offer insights into how structural modifications can lead to enhanced efficacy against resistant strains of pests (Tohnishi et al., 2005).

Pharmacological and Behavioral Profiles of Neurokinin-1 Receptor Antagonists

Investigations into neurokinin-1 receptor antagonists for potential clinical applications in emesis and depression have demonstrated the importance of structural specificity and solubility for oral and intravenous administration. These studies provide a foundation for the development of novel therapeutic agents targeting specific receptor mechanisms (Harrison et al., 2001).

Anticancer and Antiviral Agents

Research on quinazolinone-based derivatives as dual inhibitors for VEGFR-2 and EGFR tyrosine kinases has shown potential anti-cancer properties. This includes potent cytotoxic activity against various human cancer cell lines, emphasizing the role of chemical structure in determining therapeutic efficacy (Riadi et al., 2021).

Synthesis and Characterization of Schiff Base Organotin(IV) Complexes

Studies on Schiff base organotin(IV) complexes as potential anticancer drugs illustrate the application of metal-organic chemistry in medicinal research. These complexes exhibit cytotoxic activities against various human tumor cell lines, suggesting a promising avenue for the development of new antineoplastic agents (Basu Baul et al., 2009).

properties

IUPAC Name

N'-(3-fluoro-4-methylphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O3/c1-15-7-8-17(13-18(15)22)24-21(27)20(26)23-9-10-25-11-12-28-19(14-25)16-5-3-2-4-6-16/h2-8,13,19H,9-12,14H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKGRSWSVJCDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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